Benzo[b]thiophene, 2-(methylthio)-
Description
Benzo[b]thiophene, 2-(methylthio)- is a sulfur-containing heterocyclic compound featuring a fused benzene and thiophene ring system, with a methylthio (-SCH₃) substituent at the 2-position. This compound is of significant interest due to the electronic and steric effects imparted by the methylthio group, which influence its reactivity, physicochemical properties, and applications in pharmaceuticals and materials science. The methylthio group enhances electron density via sulfur’s lone pairs, making it a versatile intermediate for further functionalization . Benzo[b]thiophene derivatives are widely explored as bioactive molecules (e.g., enzyme inhibitors, receptor ligands) and organic semiconductors .
Properties
CAS No. |
30489-81-7 |
|---|---|
Molecular Formula |
C9H8S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C9H8S2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI Key |
CTDNQMZRPZJNLM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Ring-Opening and Alkylation of 2-Aminobenzo[d]thiazole
The ring-opening and alkylation of 2-aminobenzo[d]thiazole represents a green and scalable route to 2-(methylthio)aniline intermediates, which are pivotal precursors for benzo[b]thiophene synthesis . In this method, 2-aminobenzo[d]thiazole (S1) is refluxed in alkaline solution (e.g., NaOH or KOH) at a molar ratio of 1:10–40 (substrate:base) for 12–20 hours. Subsequent dropwise addition of haloalkanes, such as iodomethane or bromoethane, at room temperature facilitates the formation of 2-(methylthio)aniline (S2) with minimal byproducts . Post-treatment involves extraction with dichloromethane and drying over anhydrous sodium sulfate, yielding S2 in >85% purity.
A critical advancement in this method is the avoidance of toxic mercaptans, which are traditionally used for thioether formation. Instead, the ring-opening mechanism under alkaline conditions ensures a safer and odorless process . Further functionalization of S2 via iodination and sulfoxidation yields 1-iodo-2-(methylsulfinyl)benzene (S4), which undergoes Ullmann coupling with naphthalene derivatives to form 1-(2-(methylsulfinyl)phenyl)naphthalene (S6). Cyclization of S6 in concentrated sulfuric acid at 0–5°C, followed by reflux in alcoholic solvents, produces benzo[b]thiophene, 2-(methylthio)- (T1) with a yield of 78–82% .
Palladium-Catalyzed Carbonylative Cyclization
Palladium-catalyzed carbonylative cyclization offers a one-step route to benzo[b]thiophene derivatives using 2-(methylthio)phenylacetylenes as substrates . The reaction employs a catalytic system of PdCl₂ (0.015 mmol) and KI (0.75 mmol) under 32 atm of CO and 40 atm of air in methanol or ionic liquids (e.g., BmimBF₄). At 80–100°C, the substrate undergoes intramolecular 5-endo-dig cyclization, followed by iodide-promoted S-demethylation and alkoxycarbonylation to yield methyl benzo[b]thiophene-3-carboxylates .
Key advantages include the recyclability of the catalytic system, which retains >90% activity after five cycles in BmimBF₄ . For instance, methyl 2-phenylbenzo[b]thiophene-3-carboxylate (2a) is synthesized at 81% yield (244 mg scale) with 98% purity. The method’s versatility is demonstrated by its compatibility with diverse alcohols (e.g., ethanol, isopropanol), enabling the production of ester derivatives without requiring pre-functionalized substrates .
Electrophilic Sulfur-Mediated Cyclization
Electrophilic sulfur-mediated cyclization using dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2) provides a high-yielding and mild route to 2-(methylthio)-benzo[b]thiophenes . This method involves the reaction of 2-alkynylthioanisoles with electrophilic sulfur species generated in situ. For example, phenyl-substituted 2-alkynylthioanisole reacts with 2 in dichloroethane at 60°C for 12 hours, yielding 3-(trifluoromethylselanyl)benzo[b]thiophenes in near-quantitative yields .
The mechanism proceeds via thiomethylation of the alkyne, followed by 5-endo-dig cyclization to form the thiophene ring. This approach avoids harsh oxidants and operates under ambient conditions, making it suitable for sensitive substrates. Additionally, the method has been extended to synthesize bis- and poly-benzo[b]thiophenes using chalcogen dichlorides (e.g., SCl₂, SeCl₂) .
Cyclization of 2-Alkynylthioanisoles with Terminal Alkynes
A silica gel-mediated cyclization of 2-(methylthio)-arylamines (50) and terminal alkynes (51) enables the synthesis of 2-substituted benzo[b]thiophenes (52) under nitrogen at 130°C . The reaction proceeds via Sonogashira-like coupling, where the alkyne inserts into the C–S bond of the thioanisole, followed by cyclization. For example, 2-(methylthio)aniline reacts with phenylacetylene in toluene to yield 2-phenylbenzo[b]thiophene in 72% yield after 48 hours .
This method’s efficacy is attributed to the synergistic effect of silica gel, which stabilizes reactive intermediates and facilitates desulfurization. The protocol is particularly advantageous for synthesizing sterically hindered derivatives, as demonstrated by the successful preparation of 2-naphthyl- and 2-ferrocenyl-substituted analogs .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of benzo[b]thiophene, 2-(methylthio)- include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and organometallic reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .
Scientific Research Applications
Medicinal Chemistry Applications
Benzo[b]thiophene derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in several areas:
- Anticancer Activity : Research indicates that benzo[b]thiophene derivatives can induce apoptosis and inhibit cancer cell proliferation. For instance, a study demonstrated that a derivative exhibited a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of 25 µM.
- Antimicrobial Properties : Compounds similar to benzo[b]thiophene, 2-(methylthio)- have been effective against various bacterial strains. A study highlighted its significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Antiviral Effects : Some derivatives have shown activity against viruses like HIV and hepatitis C. Modifications to the methylthio group have been found to enhance antiviral efficacy, with an EC50 value of 15 µM observed against hepatitis C virus in vitro.
- Anti-inflammatory Properties : The compound has potential applications in treating inflammatory diseases. Benzothiophene derivatives have been linked to the modulation of inflammatory pathways, making them candidates for further research in conditions like rheumatoid arthritis and asthma .
Synthesis Pathways
The synthesis of benzo[b]thiophene, 2-(methylthio)- typically involves several key steps:
- Formation of the Benzo[b]thiophene Core : This is achieved through cyclization reactions that construct the core structure from simpler precursors.
- Introduction of the Methylthio Group : This step often involves nucleophilic substitution reactions using thiol reagents.
- Amide Formation : The final step involves coupling the intermediate with an amine under acidic conditions to yield the desired amide product .
Materials Science Applications
Beyond medicinal uses, benzo[b]thiophene derivatives are gaining traction in materials science:
- Organic Electronics : These compounds are utilized in organic solar cells and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ease of modification . Their ability to form donor-acceptor systems enhances charge mobility and efficiency in electronic devices.
- Chemical Sensors : The unique properties of benzo[b]thiophene derivatives make them suitable for use in conductivity-based sensors, which can detect various chemical substances .
Antimicrobial Study
A recent study evaluated several benzothiophene derivatives for antimicrobial efficacy, revealing that benzo[b]thiophene, 2-(methylthio)- displayed significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Research
In vitro studies on multiple cancer cell lines indicated that modifications to the benzo[b]thiophene structure could enhance anticancer activity. The compound was tested on HeLa cells with promising results demonstrating a significant reduction in viability .
Antiviral Activity Assessment
Research focusing on antiviral properties showed that specific structural modifications could significantly enhance activity against hepatitis C virus, indicating a potential pathway for drug development targeting viral infections.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 2-(methylthio)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Comparisons with Similar Compounds :
- 2-Methylbenzo[b]thiophene (CAS 1195-14-8): Synthesized via Friedel-Crafts alkylation or direct methylation, yielding lower electron density compared to 2-(methylthio) derivatives .
- 2-Phenylbenzo[b]thiophene (CAS 55084-51-0): Prepared via Suzuki-Miyaura coupling, requiring aryl boronic acids and Pd catalysts .
- 2-Ethylbenzo[b]thiophene (CAS 1196-81-2): Similar to 2-methyl derivatives but with increased steric bulk, synthesized via alkylation or Grignard reactions .
Structural and Electronic Comparison
The methylthio group (-SCH₃) at position 2 provides distinct electronic and steric properties:
- Electron Donation : Sulfur’s lone pairs enhance electron density, improving conjugation in materials science applications compared to -CH₃ or -C₂H₅ .
- Steric Effects : Larger than -CH₃ but smaller than aryl groups, balancing reactivity and steric hindrance in biological interactions .
- Leaving Group Potential: The -SCH₃ group can act as a leaving group in nucleophilic substitutions, unlike -CH₃ or -C₂H₃ .
Physicochemical Properties
Key Research Findings
Synthetic Flexibility : Pd-catalyzed methods for 2-(methylthio) derivatives are more efficient than traditional cyclization routes for 2-alkyl/aryl analogs .
Bioactivity : The methylthio group’s electron density and moderate steric bulk optimize receptor binding in antitubercular and CNS-targeting drugs .
Material Performance : Sulfur’s polarizability in 2-(methylthio) derivatives improves charge transport in semiconductors but reduces thermal stability compared to 2-aryl groups .
Biological Activity
Benzo[b]thiophene, 2-(methylthio)- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides an overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
Benzo[b]thiophene, 2-(methylthio)- features a thiophene ring fused to a benzene ring with a methylthio group at the second position. Its structure can be represented as follows:
This compound exhibits significant lipophilicity, which contributes to its bioactivity.
Cytotoxic Activity
Research has demonstrated that derivatives of benzo[b]thiophene, including those with methylthio substitutions, exhibit strong cytotoxic effects against various human tumor cell lines. A study evaluated the cytotoxicity of benzo[b]thiophene derivatives against six human cancer cell lines:
- HeLa (cervical carcinoma)
- CCRF-CEM (lymphocytic leukemia)
- K-562 (myelocytic leukemia)
- MEL-AC (melanoma)
- HT-29 (colon carcinoma)
- HTB-54 (lung carcinoma)
The results indicated that compounds with high lipophilicity correlated positively with their cytotoxic effects, suggesting a mechanism involving the induction of reactive oxygen species (ROS) and apoptosis in tumor cells .
Enzyme Inhibition
Benzo[b]thiophene derivatives have also been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A recent study synthesized several benzo[b]thiophene-chalcone hybrids and assessed their inhibitory activities:
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 5f | 62.10 | 24.35 |
| Galantamine | 28.08 | - |
The hybrids showed promising inhibition rates comparable to established inhibitors, indicating potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Case Studies
- Cytotoxicity Against Cancer Cells : A study focused on the compound BTS-2, a derivative of benzo[b]thiophene, which exhibited enhanced cytotoxicity due to its ability to inhibit tumor-associated NADH oxidase (tNOX). This inhibition was shown to be dependent on the redox state of tNOX, leading to increased ROS production and subsequent apoptosis in cancer cells .
- Neuroprotective Effects : Another investigation into the effects of benzo[b]thiophene derivatives on SH-SY5Y neuroblastoma cells revealed that compounds 5f and 5h did not exhibit cytotoxic effects at their IC50 concentrations, suggesting a potential for neuroprotective applications without adverse toxicity .
Q & A
Q. Basic
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weights and substitution patterns .
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in substitution (e.g., methylthio vs. acetyl groups) .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretches in acetylated derivatives) .
- UV/Visible Spectrometry : Assesses fluorescence properties for material science applications .
How can researchers resolve contradictions in reported synthetic yields across studies?
Q. Advanced
- Comparative parameter analysis : Replicate reactions under varying conditions (temperature, solvent, catalyst) to isolate yield-limiting factors .
- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify side reactions (e.g., alkyne dimerization) .
- Computational modeling : Use DFT calculations to predict steric/electronic effects of substituents on reaction pathways .
What pharmacological applications are associated with 2-substituted benzo[b]thiophenes?
Q. Basic
- Cannabinoid receptor ligands : Derivatives like (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone show receptor-binding activity .
- Antimicrobial agents : Structural analogs exhibit activity against Gram-positive bacteria and mycobacteria .
- Anticancer compounds : Acrylonitrile-functionalized derivatives demonstrate cytotoxicity in tumor cell lines .
What challenges arise in developing eco-friendly syntheses for benzo[b]thiophene derivatives, and how can they be addressed?
Q. Advanced
- Solvent waste : Traditional methods use DMF, which is toxic. Alternatives include:
- Catalyst recovery : Immobilized Pd catalysts (e.g., on magnetic nanoparticles) enable reuse and reduce heavy-metal waste .
How do electronic and steric effects of substituents influence the biological activity of 2-substituted benzo[b]thiophenes?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Enhance binding to hydrophobic pockets in enzymes (e.g., acetyl groups in antimicrobial derivatives) .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) improve fluorescence quantum yields by restricting rotational freedom in fluorophores .
- Methodological approach : Design a library of derivatives with systematic substituent variations and correlate their electronic parameters (Hammett σ values) with bioactivity data .
What advanced analytical methods ensure purity and structural fidelity in benzo[b]thiophene synthesis?
Q. Advanced
- HPLC-DAD/MS : Combines separation with UV and mass detection to identify impurities (e.g., unreacted starting materials) .
- X-ray crystallography : Resolves regiochemical ambiguities in crystalline derivatives .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for material science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
